![molecular formula C21H23N5O2 B11190881 1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190881.png)
1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde, pyridine-3-carboxaldehyde, and various amines. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of 2-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with an appropriate amine to form the pyrimido[1,2-a][1,3,5]triazinone core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. This was supported by flow cytometry analysis showing increased annexin V staining in treated cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of action.
- Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The mechanism appears to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. Behavioral tests indicated enhanced memory retention compared to controls .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to disease progression and cellular functions.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a][1,3,5]triazinones: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzimidazoles: These compounds have a similar heterocyclic structure and are also studied for their medicinal properties.
Quinazolines: Another class of heterocyclic compounds with comparable biological applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound belongs to a class of pyrimidine derivatives and features a complex structure that includes a pyrimidine ring fused with a triazine moiety. The presence of methoxy and pyridine groups is significant as they can influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds structurally related to pyrimidines and triazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) through various mechanisms including inhibition of cell proliferation and induction of cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1-(2-methoxyphenyl)-... | MCF-7 | TBD | Apoptosis induction |
Pyrimidine derivative X | Bel-7402 | TBD | Cell cycle arrest |
Antimicrobial Activity
Pyrimidine derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes may contribute to its antimicrobial effects. In vitro studies have shown moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : The methoxy and pyridine substituents may enhance binding affinity to specific biological receptors or enzymes.
- DNA Interaction : Pyrimidine derivatives often interact with DNA, leading to inhibition of replication in rapidly dividing cells.
Study 1: Anticancer Evaluation
A study conducted by researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. Results demonstrated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H23N5O2/c1-15-16(2)23-21-25(18-8-4-5-9-19(18)28-3)13-24(14-26(21)20(15)27)12-17-7-6-10-22-11-17/h4-11H,12-14H2,1-3H3 |
InChI Key |
PWMPBIMUQJYBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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